molecular formula C15H19ClN2O B8590348 1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]- CAS No. 133485-55-9

1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]-

Cat. No. B8590348
CAS RN: 133485-55-9
M. Wt: 278.78 g/mol
InChI Key: ZOAIEIGFVKULON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]- is a useful research compound. Its molecular formula is C15H19ClN2O and its molecular weight is 278.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

133485-55-9

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

[2-butyl-3-[(2-chlorophenyl)methyl]imidazol-4-yl]methanol

InChI

InChI=1S/C15H19ClN2O/c1-2-3-8-15-17-9-13(11-19)18(15)10-12-6-4-5-7-14(12)16/h4-7,9,19H,2-3,8,10-11H2,1H3

InChI Key

ZOAIEIGFVKULON-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=CC=C2Cl)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of crude 2-n-butyl-5-acetoxymethyl-1-(2-chlorophenyl)methyl-1H-imidazole (250 g) in methanol (200 mL) was treated with 10% sodium hydroxide solution (700 mL) and the mixture was heated on a steam bath for 4 hours. After cooling, methylene chloride was added, the organic phase was separated, washed with water, dried and concentrated. The residue was dissolved in ether, cooled, and seeded to give the crude product. Recrystallization from ethyl acetate gave 176 g of 2-n-butyl-1-(2-chlorophenyl)methyl-5-hydroxymethyl-1H-imidazole; mp 86°-88° C. This material was identical in all respects to the product prepared by Method 1.
Name
2-n-butyl-5-acetoxymethyl-1-(2-chlorophenyl)methyl-1H-imidazole
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-n-butyl-1-(2-chlorophenyl)methyl-1H-imidazole (95.5 g, 0.384 mol), 37% formaldehyde (500 mL), sodium acetate (80 g) and acetic acid (60 mL) was heated to reflux for 40 hours under argon. The reaction was concentrated in vacuo, and the residue was stirred with 500 mL of 20% sodium hydroxide solution for 4 hours, diluted with water and extracted with methylene chloride. The extract was washed, dried, and concentrated. The crude product (117 g) was flash chromatographed over 600 g of silica gel with a gradient of ethyl acetate to 10% of methanol in ethyl acetate to give 8.3 g of starting material, 24.5 g of a mixture of starting material and product, and 44 g (41%) of 2-n-butyl-1-(2-chlorophenyl)methyl-5-hydroxymethyl-1H-imidazole; mp 86°-88° C. (from ethyl acetate). Further elution provided the bis (4,5-hydroxymethyl) derivative; mp 138°-140° C. (from ethyl acetate).
Quantity
95.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CCCCc1ncc(COC(C)=O)n1Cc1ccccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.